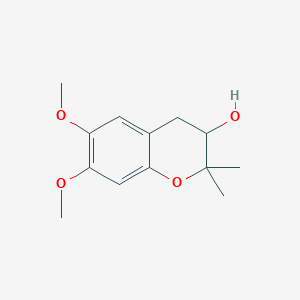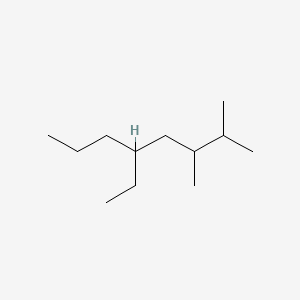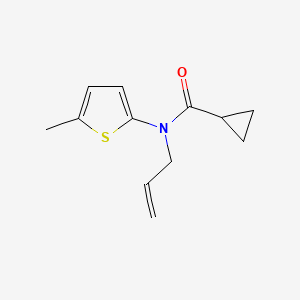
6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6,7-dimethoxy-2,2-dimethylchroman-4-one with a reducing agent like sodium borohydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
Scientific Research Applications
6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits insecticidal properties and is studied for its potential use in pest control.
Medicine: Research has shown that it possesses anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. For instance, its insecticidal activity is attributed to its ability to disrupt the endocrine system of insects, leading to their death. In medicinal applications, the compound may inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Precocene I: Another benzopyran derivative with similar insecticidal properties.
Uniqueness
6,7-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-3-ol is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct biological activities. Its dual methoxy groups and dimethyl substitution confer unique chemical reactivity and biological properties compared to other benzopyran derivatives.
Properties
CAS No. |
62471-05-0 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-3-ol |
InChI |
InChI=1S/C13H18O4/c1-13(2)12(14)6-8-5-10(15-3)11(16-4)7-9(8)17-13/h5,7,12,14H,6H2,1-4H3 |
InChI Key |
KLOMYACJKXHKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2=CC(=C(C=C2O1)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14537349.png)




amino}benzene-1-sulfonic acid](/img/structure/B14537390.png)




![1,1'-[Ethoxy(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14537413.png)


